4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to "4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid" involves several steps, starting from benzoic acid or its analogs. One study describes the novel synthesis of derivatives by condensation of substituted aryl aldehydes with specific acetamido acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst, showcasing the compound's versatility and the ability to modify its structure for different applications (Rao et al., 2020). Another approach involves synthesizing complexes with metal ions, indicating its potential for forming various chemical complexes and applications in materials science (Mahasin F.Alias et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds related to "4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid" reveals their complex interactions and potential for various chemical reactions. Spectroscopic methods, including mass spectroscopy, have been employed to study the behavior and structural characteristics of quinazoline carboxylic acids and their derivatives, providing insights into their molecular frameworks and stability (Schmidt et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving "4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid" derivatives have been explored, highlighting the compound's reactivity and functional capabilities. One study demonstrated the compound's ability to undergo reactions with sodium hydroxide, resulting in aryl migration and the formation of new quinazolinecarboxylic acids, showcasing the dynamic nature of its chemical properties and potential for synthesis of novel compounds (Higashino et al., 1985).
Scientific Research Applications
Photophysical Properties and Molecular Interactions
A study on 1,8-naphthalimide-based compounds, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid (LH), reveals their ability to form nanoaggregates in aqueous-DMF solutions, exhibiting aggregation-enhanced emission. This phenomenon is attributed to π-π stacking and intermolecular and intramolecular interactions, as explored through density functional theory calculations. The compounds’ emission intensity and solid-state arrangements indicate their potential in photophysical studies and material science applications (Srivastava, Singh, & Mishra, 2016).
Antimicrobial Activities
The synthesis and evaluation of novel 4-anilinoquinazoline derivatives from benzoic acid have demonstrated significant antimicrobial activities against various Gram-positive and Gram-negative bacteria. These compounds, particularly 4c, exhibit high activity against E. coli, underscoring their potential in developing new antibacterial agents. The in silico molecular docking simulation further suggests these derivatives' capability as DNA gyrase inhibitors, highlighting their therapeutic research relevance (Rezvan Rezaee Nasab et al., 2017).
Corrosion Inhibition
Research on benzimidazole derivatives based on 8-hydroxyquinazoline, such as 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1), demonstrates their efficacy as corrosion inhibitors for mild steel in HCl solution. The compounds, particularly QN1, achieved an inhibition efficiency of up to 97.7%, acting as mixed-type inhibitors. This finding is significant for material science, particularly in corrosion protection strategies (Rbaa et al., 2020).
Molecular Probes for Nanoparticles
A study on 4-substituted 1,8-naphthalimides identified 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid as a sensitive molecular probe for ZnO nanoparticles, displaying unusual fluorescence features. This research offers insights into the development of novel molecular probes for nanomaterials, contributing to advancements in nanotechnology and materials science (Bekere et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKSRHKWYDWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid |
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